molecular formula C16H18N2O4S2 B2664163 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 905686-53-5

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B2664163
CAS No.: 905686-53-5
M. Wt: 366.45
InChI Key: OXCSHVXOMWWYCR-UHFFFAOYSA-N
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Description

“N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also has a pyrrolidinone ring, which is a five-membered ring with four carbon atoms and one oxygen atom, and an ethoxyphenyl group, which is a phenyl ring with an ethoxy group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrrolidinone rings, as well as the ethoxyphenyl group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the pyrrolidinone ring, and the ethoxyphenyl group. Each of these groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thiophene ring could potentially impact its electronic properties .

Scientific Research Applications

Rearrangement and Synthesis Techniques

  • Králová et al. (2019) described the synthesis of N-sulfonamides derived from serine and threonine using solid-phase synthesis, resulting in the formation of pyrrolidin-3-ones. This study outlines the mechanistic explanations and the scope of such rearrangements (Králová, Maloň, Pospíšil, & Soural, 2019).

Antimicrobial Applications

  • Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, including those with antimicrobial activities. Their research included the study of reactions involving 2-ethoxy carbonyl methylene thiazol-4-one (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Fluorescent Probe Development

  • Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols. This study highlights the potential of thiophene derivatives in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

Catalytic and Synthetic Applications

  • Ran et al. (2018) reported on a rhodium-catalyzed oxidative C–H/C–H cross-coupling methodology involving (hetero)aromatic sulfonamides. This process facilitates the synthesis of bi(hetero)aryl sultams, indicating potential applications in material sciences (Ran, Yang, You, & You, 2018).

Potential Antitumor and Antibacterial Agents

  • Hafez et al. (2017) synthesized a series of thiophene and thieno[3,2-d]pyrimidine derivatives as potential antitumor and antibacterial agents. This research indicates the relevance of sulfonamide-thiophene derivatives in developing new pharmaceutical compounds (Hafez, Alsalamah, & El-Gazzar, 2017).

Electron Transport Layer Development in Solar Cells

  • Hu et al. (2015) synthesized an n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells. This study showcases the application of thiophene derivatives in renewable energy technology (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Urease Inhibition and Antibacterial Properties

Anticancer Activity of Metal Complexes

  • Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes containing sulfonamide derivatives and investigated their fluorescence properties and anticancer activities. This research demonstrates the application of sulfonamide derivatives in the field of medicinal chemistry (Vellaiswamy & Ramaswamy, 2017).

Gene Expression Relationship in Antitumor Sulfonamides

  • Owa et al. (2002) conducted a study on sulfonamide-based libraries for their antitumor properties. This study links the structure of sulfonamides to gene expression changes, providing insights into drug-sensitive cellular pathways (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Synthesis of Fluorinated Pyrrolidines

  • Nadano et al. (2006) discussed the synthesis of 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, demonstrating the chemical versatility of sulfonamide derivatives in producing fluorinated compounds (Nadano, Iwai, Mori, & Ichikawa, 2006).

Molecular Docking Analysis in Drug Development

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific toxicity data or safety information for this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, studying its physical and chemical properties, and exploring its potential biological activity .

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-2-22-14-7-5-13(6-8-14)18-11-12(10-15(18)19)17-24(20,21)16-4-3-9-23-16/h3-9,12,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCSHVXOMWWYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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